ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C30H32N2O3S2 and its molecular weight is 532.72. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of action
The mode of action would depend on the specific targets of the compound. As mentioned, thiophene derivatives can interact with a variety of biological targets, leading to diverse effects .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the broad range of activities associated with thiophene derivatives, it’s likely that multiple pathways could be involved .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned, thiophene derivatives can have a variety of effects, ranging from antimicrobial to anticancer activities .
Properties
IUPAC Name |
ethyl 2-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S2/c1-4-35-30(34)28-23-10-6-8-12-25(23)37-29(28)31-27(33)18-36-26-17-32(24-11-7-5-9-22(24)26)16-21-15-19(2)13-14-20(21)3/h5,7,9,11,13-15,17H,4,6,8,10,12,16,18H2,1-3H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFSCGTXBMUGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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